molecular formula C18H16N2OS B2384044 N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide CAS No. 303147-22-0

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide

Cat. No.: B2384044
CAS No.: 303147-22-0
M. Wt: 308.4
InChI Key: DBPCDIBEWSXYIP-UHFFFAOYSA-N
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Description

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C18H16N2OS It is characterized by the presence of a cyano group, a methylphenyl sulfanyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylthiophenol with 2-bromo-5-cyanobenzene under basic conditions to form 5-cyano-2-[(4-methylphenyl)sulfanyl]benzene.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.

    Amidation: The final step involves the amidation of the cyclopropane derivative with an appropriate amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-cyano-2-[(4-chlorophenyl)sulfanyl]phenyl}cyclopropanecarboxamide
  • N-{5-cyano-2-[(4-fluorophenyl)sulfanyl]phenyl}cyclopropanecarboxamide
  • N-{5-cyano-2-[(4-bromophenyl)sulfanyl]phenyl}cyclopropanecarboxamide

Uniqueness

N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[5-cyano-2-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-2-7-15(8-3-12)22-17-9-4-13(11-19)10-16(17)20-18(21)14-5-6-14/h2-4,7-10,14H,5-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPCDIBEWSXYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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